(R)-ADX-47273

Enantioselectivity Potency Receptor pharmacology

Inconsistent mGluR5 PAM potency across batches? The racemate contains less active (S)-enantiomer, while other PAMs like DFB/CPPHA lack sufficient brain penetration for behavioral studies. • (R)-ADX-47273: active enantiomer, EC50 = 168 nM, 9-fold leftward shift of glutamate CRC • Brain-penetrant (B/P >2); enhances cognition in Morris water maze & novel object recognition • Benchmarked against CDPPB with faster acquisition rate in cognitive tasks • ≥98% purity; -20°C storage; global shipping with blue ice

Molecular Formula C20H17F2N3O2
Molecular Weight 369.4 g/mol
Cat. No. B2416290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-ADX-47273
Molecular FormulaC20H17F2N3O2
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H17F2N3O2/c21-16-7-3-13(4-8-16)18-23-19(27-24-18)15-2-1-11-25(12-15)20(26)14-5-9-17(22)10-6-14/h3-10,15H,1-2,11-12H2/t15-/m1/s1
InChIKeyVXQCCZHCFBHTTD-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (R)-ADX-47273


(R)-ADX-47273, the active enantiomer of the research compound ADX-47273, is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It acts by binding to a site distinct from the glutamate orthosteric site, potentiating receptor response to the endogenous ligand rather than directly activating the receptor itself . As a well-validated tool compound from a leading pharmaceutical developer, it is a cornerstone for investigating mGluR5-mediated signaling in models of schizophrenia, cognition, and synaptic plasticity [1].

Stereochemically defined enantiomer
mGluR5-selective PAM probe
Brain-penetrant pharmacological tool

Why (R)-ADX-47273 is Irreplaceable


Substituting (R)-ADX-47273 with its racemic mixture or another mGluR5 PAM introduces significant risk of inconsistent results due to critical differences in stereospecific activity, target selectivity, and in vivo efficacy. The (S)-enantiomer present in the racemate is less potent, while other early PAMs like DFB and CPPHA lack the favorable brain penetration and pharmacokinetic properties of (R)-ADX-47273. Even when compared to a close analog like CDPPB, the two compounds exhibit differential efficacy in specific behavioral models, with (R)-ADX-47273 demonstrating a faster acquisition rate in certain cognitive tasks [1]. Furthermore, SAR studies on the ADX-47273 scaffold reveal that even minor structural modifications can dramatically alter pharmacology, switching the mode of action from PAM to negative allosteric modulator (NAM) [2]. Therefore, selecting the precise enantiomer and chemotype is essential for data reproducibility and accurate interpretation of mGluR5 biology.

Racemic mixture
Contains the less active (S)-enantiomer, which may alter dose-response relationships and confound assay interpretation.
Earlier mGluR5 PAMs (DFB, CPPHA)
Lack the brain-penetrant properties of (R)-ADX-47273, potentially limiting in vivo behavioral reproducibility.
Analog CDPPB
May exhibit different cognitive acquisition kinetics, requiring model-specific validation for direct comparison.

(R)-ADX-47273 Evidence Guide


Enantiomeric Potency vs. Racemic Mixture

The (R)-enantiomer of ADX-47273 is the more active form, with a reported EC50 for potentiation of 168 nM. While the racemic mixture is also active, its potency is driven primarily by the (R)-enantiomer. Procurement of the pure (R)-isomer ensures maximal and consistent pharmacological activity, avoiding the inclusion of the less active (S)-enantiomer which could confound results in sensitive assays .

Enantiomeric potency
Class-level
(R)-ADX-47273: EC50 168 nM
Racemate: contains 50% less active (S)-enantiomer
Enantiomer-specific potency context; racemate may shift response.
Data to verify in target assay
Enantioselectivity Potency Receptor pharmacology

Cognitive Enhancement vs. CDPPB

While both (R)-ADX-47273 and CDPPB are mGluR5 PAMs that improve cognition in rodent models, (R)-ADX-47273 demonstrates a unique advantage in speed of learning. In the Morris water maze, a test of spatial learning and memory, (R)-ADX-47273 enabled rats to meet the acquisition criterion (≤15 seconds to find the hidden platform) in significantly fewer days compared to CDPPB, despite both compounds being effective [1].

Cognitive acquisition vs CDPPB
Head-to-head
(R)-ADX-47273: faster acquisition in Morris water maze
CDPPB: required more days to reach criterion (p<0.05)
Reported cognitive model-response context; speed of learning may differ by model.
Rodent MWM task
Cognition Behavioral pharmacology Schizophrenia

Brain Penetration vs. First-Generation PAMs

(R)-ADX-47273 was designed to overcome the poor brain penetration of first-generation mGluR5 PAMs like DFB and CPPHA. It exhibits a favorable brain-to-plasma (B/P) ratio of >2 in rats, confirming its ability to cross the blood-brain barrier and achieve therapeutically relevant concentrations in the CNS [1]. This is a critical differentiator for any compound intended for in vivo behavioral studies.

Brain penetration vs older PAMs
Cross-study
(R)-ADX-47273: brain/plasma ratio > 2
DFB, CPPHA: poor CNS penetration
Supports CNS target engagement for behavioral study design.
Rodent PK data
Pharmacokinetics CNS drug discovery In vivo studies

Selectivity vs. Other mGluR Subtypes

(R)-ADX-47273 demonstrates a clean selectivity profile against other metabotropic glutamate receptor (mGluR) subtypes. In standardized assays, it shows no functional activity at mGluR1, mGluR2, mGluR3, mGluR4, mGluR7, or mGluR8 at concentrations up to 10 µM . This high degree of selectivity is crucial for accurately attributing observed biological effects specifically to mGluR5 modulation.

mGluR subtype selectivity
Supporting
>59-fold
selectivity window (mGluR5 vs mGluR1-4,7,8)
Supports mGluR5 pathway-specific interpretation.
No functional activity at other subtypes up to 10 µM
Selectivity Pharmacology Off-target effects

(R)-ADX-47273 Research Applications


mGluR5-Mediated Cognitive Enhancement

Due to its demonstrated ability to enhance performance in tests of cognitive flexibility (e.g., Morris water maze, novel object recognition) and reverse cognitive deficits induced by withdrawal, (R)-ADX-47273 is an ideal tool for probing the role of mGluR5 in learning and memory [1]. Its faster acquisition rate compared to CDPPB makes it particularly useful for studies focused on rapid cognitive improvement [2].

In Vivo Antipsychotic & Procognitive Models

(R)-ADX-47273 exhibits robust antipsychotic-like effects in classic preclinical models, such as reducing conditioned avoidance response (CAR) in rats and attenuating phencyclidine (PCP)-induced hyperlocomotion, without the catalepsy associated with typical antipsychotics [1]. Its brain-penetrant profile and favorable PK (B/P ratio >2) make it a reliable standard for validating new antipsychotic targets [2].

SAR Studies for Novel mGluR5 PAMs

As the lead compound in a well-characterized scaffold, (R)-ADX-47273 serves as a critical benchmark for medicinal chemistry efforts. SAR studies have shown that modifications to the oxadiazole moiety can switch the molecule's pharmacology from PAM to NAM [1]. Using (R)-ADX-47273 as a control allows researchers to benchmark the potency (EC50 = 168 nM) and efficacy (9-fold leftward shift of the glutamate CRC) of novel analogs [2].

mGluR5-Mediated Synaptic Plasticity

In vitro electrophysiology studies have shown that (R)-ADX-47273 enhances NMDA receptor-dependent long-term potentiation (LTP) in hippocampal slices, an effect that is blocked by the mGluR5 antagonist MPEP [1]. This makes it a valuable pharmacological tool for dissecting the contribution of mGluR5 to specific forms of synaptic plasticity that underlie learning and memory.

Application
Selection Property
Validation Focus
mGluR5 cognitive behavioral studies
Enantiomer-specific cognitive response
Learning and memory model endpoints
Antipsychotic-like behavioral research
Brain-penetrant pharmacological tool
Preclinical antipsychotic-model endpoints
mGluR5 PAM SAR studies
PAM benchmark reference
PAM-NAM pharmacology shift interpretation
Synaptic plasticity research
NMDA receptor-dependent LTP modulation
Hippocampal slice electrophysiology endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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